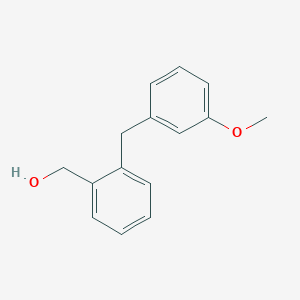
6-Bromo-2-(difluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(difluoromethyl)pyridin-3-ol: is a chemical compound with the molecular formula C6H4BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with difluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-2-(difluoromethyl)pyridin-3-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study the effects of bromine and fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of halogenated pyridines with biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of new drugs with improved efficacy and safety profiles .
Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparación Con Compuestos Similares
3-Bromo-2-(difluoromethyl)pyridin-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
6-Amino-2-bromo-pyridin-3-ol: This compound contains an amino group instead of a difluoromethyl group.
Uniqueness: 6-Bromo-2-(difluoromethyl)pyridin-3-ol is unique due to the presence of both bromine and difluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H4BrF2NO |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
6-bromo-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H |
Clave InChI |
AAUQIDKKDPULID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


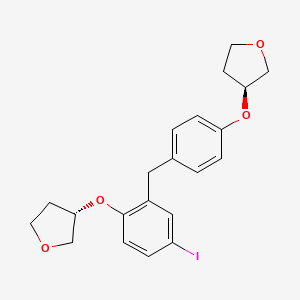

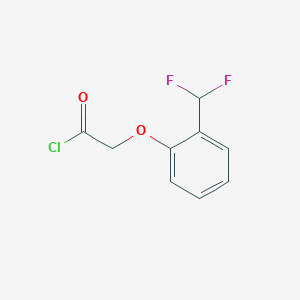
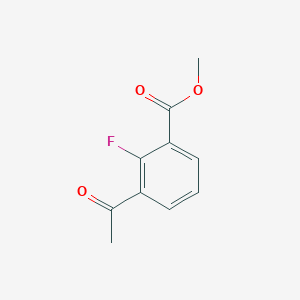
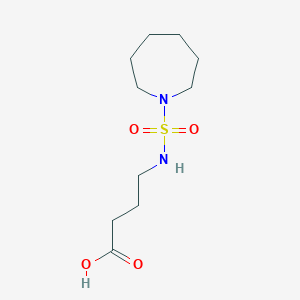
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
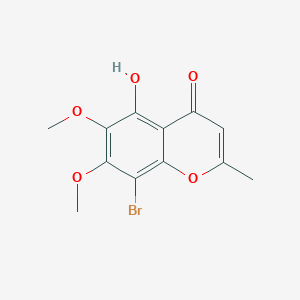
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
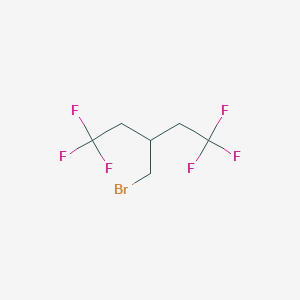
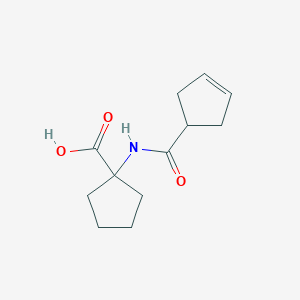

![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
